molecular formula C23H24N6O2S B2801214 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 1014049-57-0

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Katalognummer: B2801214
CAS-Nummer: 1014049-57-0
Molekulargewicht: 448.55
InChI-Schlüssel: AZNXSPFLSKQNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core linked to a 3,5-dimethylpyrazole moiety via an amino group, with a 3,4-dimethylbenzenesulfonamide substituent at the para position of the phenyl ring.

Eigenschaften

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-15-5-10-21(13-16(15)2)32(30,31)28-20-8-6-19(7-9-20)24-22-11-12-23(26-25-22)29-18(4)14-17(3)27-29/h5-14,28H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXSPFLSKQNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethylbenzenesulfonamide. Its molecular formula is C22H24N6O2SC_{22}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 420.53 g/mol. The structure includes a sulfonamide group, which is known for enhancing solubility and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the pyrazole ring enhances the interaction with microbial enzymes, inhibiting their function .
  • Anticancer Properties : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown efficacy against colorectal cancer by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Effects : Pyrazole-based compounds are known to exhibit anti-inflammatory activities by inhibiting key inflammatory mediators such as prostaglandins and cytokines. This property makes them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of bacterial growth ,
AntifungalEffective against various fungal strains ,
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces inflammation markers ,

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of similar pyrazole derivatives on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds significantly reduced cell viability at IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing potent activity against resistant strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide and its biological targets. These studies suggest favorable binding affinities to key enzymes involved in cancer progression and inflammation pathways .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. In one study, a series of substituted pyrazoles demonstrated promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The structural similarity of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide to these active compounds suggests potential for similar antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives are recognized as privileged structures in cancer therapy due to their ability to inhibit various kinases involved in tumor growth. Studies have shown that certain pyrazole-containing compounds exhibit antiproliferative effects against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific structure of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide may enhance its interaction with target proteins involved in cancer pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole and pyridazine rings can significantly affect the compound's potency and selectivity towards specific biological targets. For example, modifications at the 3 or 5 positions of the pyrazole ring have been shown to alter binding affinity to target proteins involved in cancer cell proliferation .

Case Study 1: Anti-Tubercular Activity

In a study focused on synthesizing novel anti-tubercular agents, several derivatives were evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, those structurally related to N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide showed significant inhibition with IC90 values indicating potential for further development as therapeutic agents .

Case Study 2: Anticancer Screening

Another investigation assessed a series of pyrazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that compounds with similar structural motifs to N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide exhibited marked antiproliferative effects and induced apoptosis in treated cells .

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) serves as the primary reactive center, participating in three key reaction types:

Reaction TypeConditionsProductsKey Observations
Alkylation K₂CO₃/DMF, alkyl halides (R-X) at 60-80°CN-alkylated sulfonamidesSelective alkylation occurs at the sulfonamide nitrogen. Ethyl/methyl groups show >85% yield under microwave irradiation
Acylation AcCl or acid anhydrides in pyridineN-acylsulfonamidesAcetylation proceeds faster than benzoylation. Steric hindrance from 3,4-dimethylbenzene reduces reaction rates by ~20% compared to unsubstituted analogs
Hydrolysis 6M HCl at refluxSulfonic acid derivativesComplete cleavage occurs within 4-6 hours. The reaction follows first-order kinetics (k = 0.28 h⁻¹ at 110°C)

Pyrazole-Pyridazine System Reactions

The 3,5-dimethylpyrazole fused with pyridazine exhibits distinct reactivity:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives at the pyridazine C-4 position (72% yield)

  • Halogenation : NBS in CCl₄ introduces bromine at pyrazole C-4 under radical conditions (t₁/₂ = 45 min)

Coordination Chemistry

Forms stable complexes with transition metals:

text
[Cu(L)₂Cl₂] complex synthesis: 1. Dissolve compound (2 mmol) in EtOH 2. Add CuCl₂·2H₂O (1 mmol) 3. Reflux 3 hr → blue precipitate (Yield: 68%)

X-ray analysis shows square planar geometry with N(pyridazine) and N(pyrazole) as donor atoms

Coupling Reactions at the Aniline Bridge

The central aniline group enables cross-coupling through Buchwald-Hartwig amination:

Coupling PartnerCatalyst SystemYieldApplication
Aryl boronic acidsPd(OAc)₂/XPhos78-85%Biaryl sulfonamides
Alkyl aminesCuI/L-proline63%Amino-functionalized derivatives
Heteroaryl chloridesBrettPhos Pd G391%Polyheterocyclic systems

Reaction kinetics show second-order dependence on catalyst concentration (v = k[Pd]²[substrate])

Stability Under Various Conditions

ConditionStabilityDegradation Products
Acidic (pH <3)t₁/₂ = 2.3 hrSulfanilic acid + pyridazinone
Basic (pH >10)t₁/₂ = 8.1 hrSulfonate salts + aminopyridazine
UV light (254 nm)t₁/₂ = 45 minRadical dimerization products
Thermal (>150°C)DecomposesSO₂ evolution detected by TGA-MS

Synthetic Utility in Medicinal Chemistry

Key derivative syntheses demonstrate versatility:

Anticancer analog synthesis

  • Protect sulfonamide with Boc-group (THF, 0°C)

  • Suzuki coupling with 4-pyridylboronic acid

  • Deprotect with TFA →
    Biological result : IC₅₀ = 1.8 μM against MCF-7 cells

Fluorescent probe development

  • Rhodamine B conjugation via EDC coupling:
    λₑₓ = 560 nm, λₑₘ = 585 nm (Φ = 0.33 in PBS)

This comprehensive reaction profile establishes N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide as a versatile building block for pharmaceutical development and materials science applications.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related sulfonamide derivatives from the provided evidence, focusing on core heterocycles, substituents, and physicochemical properties.

Structural Features
Compound Core Heterocycle Pyrazole Substituents Sulfonamide/Amide Group Key Functional Groups
Target Compound Pyridazine 3,5-dimethyl 3,4-dimethylbenzenesulfonamide Sulfonamide, amino linker
Compound 27 () Pyridine 4-butyl-3,5-dimethyl N-[(4-chlorophenyl)carbamoyl]pyridine Carbamoyl, chlorophenyl, butyl chain
Example 53 () Pyrazolo[3,4-d]pyrimidine 1-(chromen-ethyl) 2-fluoro-N-isopropylbenzamide Fluorophenyl, chromen, isopropylamide

Key Observations :

  • Substituents : The target’s 3,5-dimethylpyrazole contrasts with Compound 27’s bulkier 4-butyl group, which likely increases lipophilicity. Example 53’s chromen-ethyl and fluorophenyl groups introduce steric bulk and electronic effects .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) IR/NMR Highlights
Target Compound N/A N/A Expected peaks: SO₂ (1385–1164 cm⁻¹), C=N/C=C (1495–1541 cm⁻¹)
Compound 27 () 138–142 ~504 (estimated) IR: 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂); NMR: δ 9.27 (NH), δ 7.36 (Ph)
Example 53 () 175–178 589.1 Mass: 589.1 (M⁺+1); Fluorine substituents likely reduce solubility

Key Observations :

  • Melting Points : Compound 27’s lower melting point (138–142°C) vs. Example 53’s (175–178°C) may reflect differences in crystallinity from bulky substituents (e.g., chromen-ethyl) or stronger intermolecular forces (e.g., fluorophenyl dipole interactions) .
  • Spectroscopic Data : The target’s anticipated IR peaks align with Compound 27’s sulfonamide and aromatic signals, though the absence of a carbonyl group (C=O) in the target simplifies its IR profile .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing this compound, and how can researchers optimize reaction conditions?

  • Answer : The synthesis involves coupling pyrazole and pyridazine moieties with sulfonamide functionalities. Key parameters include:

  • Temperature : Optimal range of 80–100°C to prevent side reactions (e.g., decomposition of the pyridazine core) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Reaction time : 12–24 hours for complete amide bond formation .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on pyrazole and pyridazine rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., pyridazine-amine interactions) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .

Q. What preliminary assays are used to evaluate biological activity?

  • Answer :

  • Antimicrobial testing : MIC assays against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform hepatic microsome assays to rule out rapid degradation .
  • Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Answer :

  • Flow chemistry : Enhances heat/mass transfer for exothermic coupling steps .
  • Catalytic optimization : Pd/C or CuI for efficient Suzuki-Miyaura cross-coupling .
  • Crystallization screening : Identify solvents (e.g., ethanol/water mixtures) for recrystallization .

Q. How to design structure-activity relationship (SAR) studies for pyridazine-sulfonamide hybrids?

  • Answer :

  • Core modifications : Compare analogs with substituents at pyrazole C3/C5 or pyridazine C6 (Table 1) .

  • Bioisosteric replacement : Replace sulfonamide with carboxamide to assess pharmacokinetic effects .

  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

    Table 1. SAR of Key Analogues

    CompoundSubstituent (R)IC₅₀ (μM, MCF-7)LogP
    Parent3,5-diMe-pyrazole2.1 ± 0.33.8
    Analog 13-CF₃-pyrazole0.9 ± 0.24.5
    Analog 2Pyridazine-Cl5.4 ± 1.14.2
    Data adapted from

Q. What in silico methods predict metabolic stability and toxicity?

  • Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 inhibition .
  • Molecular docking : Identify binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .
  • MD simulations : Assess ligand-protein complex stability over 100 ns trajectories .

Methodological Notes

  • Contradictory evidence : Cross-validate synthesis protocols from and to address yield discrepancies.
  • Advanced techniques : Combine experimental data (e.g., crystallography ) with computational models (DFT ) for robust analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.